Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate
Description
Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate (CAS: 860649-27-0) is a complex heterocyclic compound featuring a piperidinecarboxylate core linked via a propylphenoxy chain to a 4-nitrophenyl-substituted piperazine moiety . Its structure combines electron-withdrawing (nitrophenyl) and electron-donating (piperazine, piperidine) groups, which influence its physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) targets, due to the prevalence of piperazine/piperidine motifs in serotonin and dopamine receptor ligands .
Properties
IUPAC Name |
methyl 1-[3-[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenoxy]propyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5/c1-35-27(32)23-11-14-28(15-12-23)13-2-20-36-26-9-3-22(4-10-26)21-29-16-18-30(19-17-29)24-5-7-25(8-6-24)31(33)34/h3-10,23H,2,11-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFGIAMGXCGAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for assessing its utility in medicinal chemistry, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
The compound features a piperidine core substituted with various functional groups, including a nitrophenyl moiety and a phenoxy group. Its molecular formula is , with a molecular weight of approximately 430.53 g/mol. The compound's structure can be represented as follows:
- Piperidine Ring : Central to the molecule, providing basic nitrogen functionality.
- Nitrophenyl Group : Contributes to potential biological activity through electron-withdrawing effects.
- Phenoxy Propyl Chain : Enhances lipophilicity, potentially improving membrane permeability.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities, including:
- Antidepressant Activity : Piperazine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonergic and dopaminergic pathways.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Case Studies
-
Study on Anticancer Activity :
A study explored the effects of piperazine derivatives on human cancer cell lines. Results indicated that modifications in the piperazine structure significantly influenced cytotoxicity and apoptosis induction in cancer cells. This compound was hypothesized to enhance these effects due to its unique substituents. -
Neuropharmacological Evaluation :
Another investigation assessed the impact of similar piperazine compounds on anxiety and depression models in rodents. The findings revealed that certain derivatives improved behavioral outcomes, suggesting potential use as anxiolytics or antidepressants.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Receptor Interaction : The compound may interact with serotonin (5-HT) receptors and dopamine receptors, influencing mood and behavior.
- Cellular Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Analogs
Ethyl (±)-4-((2-(Dimethylamino)-1-oxopropyl)amino)benzoate (CAS: 67093-18-9): Features an ethyl ester, dimethylamino group, and benzamide scaffold.
2-Methyl-3-(4-pyridyl)-3,3A,4,5-tetrahydro-2H-benz(G)indazole (CAS: Not provided): Contains a pyridyl group and a benzindazole core.
Structural and Electronic Differences
| Property | Target Compound | Ethyl (±)-4-...benzoate | 2-Methyl-3-(4-pyridyl)-...indazole |
|---|---|---|---|
| Core Structure | Piperidinecarboxylate + nitrophenylpiperazine | Benzamide + dimethylamino | Benzindazole + pyridyl |
| Key Substituents | 4-Nitrophenyl, methyl ester | Dimethylamino, ethyl ester | 4-Pyridyl, methyl |
| Electronic Effects | Strong electron-withdrawing (nitro) and moderate basicity (piperazine/piperidine) | Electron-donating (dimethylamino), polar (ester) | Aromatic (pyridyl), basic (indazole) |
| Molecular Weight (g/mol) | ~529 (estimated) | ~292 (estimated) | ~265 (estimated) |
Pharmacological Implications
- Computational docking studies (e.g., Glide 2.5) suggest such substituents minimize solvent exposure of charged groups, aligning with improved enrichment factors in virtual screens .
- Ethyl (±)-4-...benzoate: The dimethylamino group may reduce metabolic stability compared to the nitro group, while the ethyl ester could increase lipophilicity (higher logP) .
- 2-Methyl-3-(4-pyridyl)-...indazole : The pyridyl group’s aromaticity and hydrogen-bonding capacity may favor interactions with polar residues in enzyme active sites .
Research Findings and Data
Computational Docking Performance
While direct data on the target compound’s docking scores is unavailable, Glide 2.5’s improved handling of ligand-protein interactions (e.g., penalizing solvent-exposed charges) suggests that its nitro and piperazine groups would achieve higher enrichment factors compared to analogs with less optimized substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
